2-Methoxy-4-propylphenol

Beschreibung

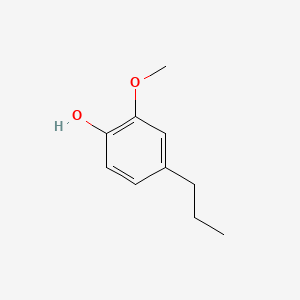

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIKRTCSSLJURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047199 | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour | |

| Record name | Phenol, 2-methoxy-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

125.00 to 126.00 °C. @ 14.00 mm Hg | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.034-1.040 | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2785-87-7 | |

| Record name | 4-Propylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROEUGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3XE712277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 2-Methoxy-4-propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-propylphenol, also known as Dihydroeugenol or 4-Propylguaiacol, is a substituted phenolic compound with applications ranging from flavoring and fragrance to potential therapeutic uses due to its antioxidant, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these key properties and visualizes a putative signaling pathway for its anti-inflammatory activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Propylguaiacol, Dihydroeugenol, 4-Propyl-2-methoxyphenol |

| CAS Number | 2785-87-7 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol [1][2] |

| SMILES | CCCc1ccc(O)c(OC)c1 |

| InChI Key | PXIKRTCSSLJURC-UHFFFAOYSA-N |

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, compiled from various sources.

Table 2.1: Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Melting Point | 16 - 17 °C | |

| Boiling Point | 239 - 241 °C | At 760 mmHg |

| 125 - 126 °C | At 14 mmHg[2][3][4] | |

| 97 °C | At 1 Torr | |

| Density | 1.038 g/mL | At 25 °C[2][4] |

| 1.0495 g/cm³ | At 15 °C | |

| Vapor Pressure | 0.15 Pa | At 20 °C[5] |

| 0.00624 mmHg | At 25 °C[3] | |

| Flash Point | >100 °C (>212 °F)[5] | Closed Cup |

| 113 °C (235.4 °F)[3][6] | ||

| Refractive Index | 1.520 - 1.525 | At 20 °C[1] |

| 1.522 | At 20 °C[2] | |

| Appearance | Colorless to pale yellow liquid; may crystallize at lower temperatures.[1][5][6] |

Table 2.2: Solubility and Partitioning

| Property | Value | Details |

| Water Solubility | Slightly soluble | |

| Fat Solubility | Soluble | |

| Ethanol Solubility | Miscible | |

| LogP (Octanol-Water Partition Coefficient) | 2.39 (measured)[5] | A measure of lipophilicity. |

| 2.35330 (calculated)[3] |

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are representative of the techniques used to generate such data for phenolic compounds.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or paraffin

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.[4]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[4]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[4]

Determination of n-Octanol/Water Partition Coefficient (LogP)

The Shake Flask method is the traditional and most widely recognized method for the experimental determination of LogP.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol, typically buffered to a specific pH)

Procedure:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are added to the separatory funnel or vial.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

The mixture is then allowed to stand, or centrifuged, to ensure complete separation of the two immiscible layers.

-

Aliquots are carefully taken from both the aqueous and n-octanol layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7][8]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.[8]

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.

Apparatus:

-

Knudsen effusion cell (a small container with a very small orifice)

-

High-vacuum system

-

Mass spectrometer or a microbalance integrated into a thermal analysis instrument (e.g., TGA)

-

Temperature-controlled furnace

Procedure:

-

A sample of this compound is placed inside the Knudsen cell.

-

The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.[5]

-

In the vacuum, molecules of the substance escape (effuse) through the small orifice at a rate proportional to the vapor pressure inside the cell.[9]

-

The rate of mass loss is measured over time using a microbalance (thermogravimetric analysis) or the effusing vapor is analyzed by a mass spectrometer.[5][9]

-

The vapor pressure (P) can then be calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.[9]

Biological Activity and Signaling Pathways

This compound and related guaiacol derivatives have been reported to possess anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory signaling pathways. While the precise mechanisms for this specific compound are still under investigation, a plausible pathway, based on analogs like eugenol and 2-methoxy-4-vinylphenol, involves the inhibition of pro-inflammatory signaling cascades such as NF-κB and MAPK, and the activation of the antioxidant Nrf2 pathway.[10][11][12][13]

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound into a clear and accessible format. The provided data, coupled with the generalized experimental protocols, offers a valuable resource for researchers in drug development and other scientific fields. The visualization of its potential anti-inflammatory mechanism highlights a key area of its biological activity, suggesting avenues for further investigation into its therapeutic applications. This document serves as a foundational reference for professionals requiring a technical understanding of this versatile phenolic compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. acdlabs.com [acdlabs.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-4-propylphenol: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a naturally occurring phenolic compound with applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of its natural sources, occurrence, and the analytical methodologies used for its quantification. This document summarizes available quantitative data, details experimental protocols, and presents a putative biosynthetic pathway, offering a valuable resource for professionals in research and development.

Natural Sources and Occurrence

This compound is found in a diverse range of natural sources, contributing to the characteristic aroma and flavor profiles of various plants, foods, and beverages. Its presence has been identified in essential oils, aged spirits, smoked foods, and various plant species.

Occurrence in Food and Beverages

This compound is a notable volatile constituent in a variety of food and beverage products. It is often formed during processing, such as fermentation, aging, and smoking. Natural occurrences have been reported in:

-

Aged Spirits: Brandy, rum, and whiskey acquire this compound during the aging process in oak barrels.[1]

-

Wines: It has been identified as a volatile flavor compound in Bordeaux wines.

-

Smoked Products: Liquid smoke flavorings and smoked meats contain this compound as a result of the pyrolysis of lignin.[2]

-

Other Beverages and Foods: It is also found in tea, coffee, mushrooms, rhubarb, and certain types of fish.[1]

Occurrence in the Plant Kingdom

This compound is a component of the essential oils of several plants. Its presence has been documented in:

-

Picea abies (Norway spruce)

-

Oregano (Origanum vulgare)

-

Carissa carandas (Karanda fruit)

Quantitative Analysis

The concentration of this compound in natural sources can vary significantly depending on the source, geographical origin, and processing methods. The following table summarizes the available quantitative data.

| Natural Source | Concentration Range | Analytical Method | Reference |

| Liquid Smoke (Code 10-Poly) | 347.3 µg/mL | GC-MS | [2] |

| Smoked Meat (Cold Smoked) | Predominant Phenolic Compound | GC | [3][4] |

Note: Quantitative data for this compound is limited in publicly available literature. The provided data is based on a study of commercial liquid smoke products and the qualitative assessment in smoked meats. Further research is required to establish definitive concentration ranges in a wider variety of natural sources.

Experimental Protocols

The accurate quantification of this compound from complex natural matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Extraction of this compound from Liquid Smoke

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Sample Preparation: Dilute the liquid smoke sample with an appropriate solvent (e.g., dichloromethane or methanol).

-

Internal Standard: Add a known concentration of an internal standard (e.g., 4-propyl-2,6-dimethoxyphenol) to the diluted sample for accurate quantification.

-

GC-MS Analysis:

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Column: Utilize a capillary column suitable for the separation of phenolic compounds (e.g., DB-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/minute.

-

Hold: Maintain at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Scan in the mass range of m/z 35-400.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.

Analysis of Phenolic Compounds in Aged Spirits

Methodology: Direct Large Volume Injection-Gas Chromatography-Mass Spectrometry (LVI-GC-MS)

Protocol:

-

Sample Preparation: No extensive sample preparation is required. Direct injection of the spirit sample is performed.

-

LVI-GC-MS Analysis:

-

Injection: Employ a large volume injection technique with solvent venting to remove the ethanol-water matrix.

-

Column and Conditions: Use a suitable capillary column and temperature program for the analysis of volatile compounds in alcoholic beverages.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify a wide range of compounds.

-

-

Data Analysis: Utilize data deconvolution software to identify and quantify individual compounds, including this compound, from the total ion chromatogram.

Biosynthesis

The biosynthesis of this compound in plants is believed to occur via the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a wide array of phenolic compounds. While a definitive pathway has not been elucidated, a putative pathway can be proposed based on the biosynthesis of related compounds.

The pathway initiates with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway .

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring compound with a wide distribution in the plant kingdom and in various food and beverage products. Its presence significantly influences the sensory properties of these sources. While analytical methods for its detection and quantification are established, there is a need for more comprehensive quantitative data across its diverse natural occurrences. The proposed biosynthetic pathway provides a framework for further investigation into the metabolic engineering of this valuable compound. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound.

References

Spectroscopic Profile of 2-Methoxy-4-propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-propylphenol, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key quantitative information for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 6.83 | d | 7.8 | 1H | Ar-H |

| 6.68 | d | 7.4 | 2H | Ar-H |

| 5.47 | s | 1H | -OH | |

| 3.79 | s | 3H | -OCH₃ | |

| 2.52 | t | 7.6 | 2H | -CH₂- |

| 1.61 | sext | 7.5 | 2H | -CH₂- |

| 0.94 | t | 7.3 | 3H | -CH₃ |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 146.4 | C-O (Aromatic) |

| 143.6 | C-O (Aromatic) |

| 134.7 | C (Aromatic) |

| 121.0 | CH (Aromatic) |

| 114.2 | CH (Aromatic) |

| 111.1 | CH (Aromatic) |

| 55.9 | -OCH₃ |

| 37.8 | -CH₂- |

| 24.9 | -CH₂- |

| 13.8 | -CH₃ |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound reveals several characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1270 | Strong | C-O Stretch (Aryl Ether) |

| ~1150 | Strong | C-O Stretch (Phenolic) |

Note: Wavenumbers are approximated from the gas-phase IR spectrum available in the NIST WebBook.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the precise mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 167.1067 | 167.1064 |

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 137 | Moderate | [M - C₂H₅]⁺ |

| 107 | Moderate | [M - C₃H₇O]⁺ |

Note: Fragmentation patterns are interpreted from typical mass spectral behavior of similar compounds.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

For a gas-phase spectrum, a small amount of the sample is vaporized into a gas cell with IR-transparent windows (e.g., NaCl or KBr). The cell is then placed in the sample compartment of an FT-IR spectrometer. For a liquid sample, a thin film can be prepared between two salt plates. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.

Mass Spectrometry (MS)

For High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source, where it is ionized. The resulting ions are then guided into a time-of-flight (TOF) mass analyzer, which measures their mass-to-charge ratio with high accuracy.

For Electron Ionization (EI) Mass Spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synonyms and alternative names for Dihydroeugenol.

An In-Depth Technical Guide to 2-Methoxy-4-propylphenol (Dihydroeugenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, commonly known as Dihydroeugenol. It includes a detailed compilation of its synonyms and alternative names, a summary of its physicochemical properties, and detailed experimental protocols for its synthesis and for the evaluation of its biological activities.

Nomenclature and Identification

Dihydroeugenol is known by a variety of synonyms and alternative names in scientific literature and commercial databases. Proper identification is crucial for accurate research and sourcing. The compound's IUPAC name is this compound.[1][2][3][4]

Table 1: Synonyms and Alternative Names for Dihydroeugenol

| Type | Name/Identifier | Source/Reference |

| IUPAC Name | This compound | [1][2][3][4][5] |

| Common Name | Dihydroeugenol | [1][2][3][4][6][7] |

| Systematic Names | 4-Propylguaiacol | [3][4][6][7][8] |

| 4-Propyl-2-methoxyphenol | [4][6] | |

| Phenol, 2-methoxy-4-propyl- | [1][4] | |

| p-Propylguaiacol | [4][9] | |

| (4-Hydroxy-3-methoxyphenyl)propane | [4][6] | |

| 4-Hydroxy-3-methoxypropylbenzene | [4][6] | |

| Guaiacylpropane | [4][6][9] | |

| Trade/Other Names | Cerulignol | [4][6][9] |

| Coerulignol | [4][6][9] | |

| Eugenol dihydro | [4] | |

| Registry Numbers | CAS Number: 2785-87-7 | [1][2][3][5][6][10] |

| EC Number: 220-499-0 | [2][4][6] | |

| FEMA Number: 3598 | [2][6][11] | |

| FLAVIS Number: 04.049 | [2][6] | |

| PubChem CID: 17739 | [4][8] |

Physicochemical Properties

The physicochemical properties of Dihydroeugenol are essential for its application in various fields, from fragrance formulation to drug development.

Table 2: Physicochemical Data for Dihydroeugenol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2][6] |

| Molecular Weight | 166.22 g/mol | [1][4][6] |

| Appearance | Pale yellow to colorless liquid; may crystallize at lower temperatures. | [1][6][12][13] |

| Odor Profile | Spicy, woody, with notes of bay leaf and pimento; drier and less sweet than eugenol. | [1][2][6][12] |

| Boiling Point | 240°C (464°F) | [6] |

| 125-126°C at 14 mm Hg | [9][10] | |

| Melting Point | 16-17°C (60.8-62.6°F) | [6][10][13] |

| Density | 1.038 g/mL at 25°C | [6][9][10] |

| Refractive Index | 1.522 (n20/D) | [9][10] |

| Flash Point | >100°C (>212°F) | [1][12] |

| 113°C (235.4°F) | [6][10] | |

| Vapor Pressure | 0.15 Pa at 20°C | [1] |

| 1.79 Pa at 20°C | [12] | |

| LogP (Octanol/Water) | 2.39 (measured) | [1][12] |

| 2.35330 | [10] | |

| Solubility | Insoluble in water. | [1] |

| Biodegradability | Readily biodegradable. | [1] |

Experimental Protocols

Synthesis of Dihydroeugenol via Catalytic Hydrogenation

Dihydroeugenol can be synthesized by the catalytic hydrogenation of eugenol or isoeugenol.[6] This process involves the saturation of the alkene side chain.

Objective: To reduce the prop-2-en-1-yl side chain of eugenol to a propyl group to form Dihydroeugenol.

Materials:

-

Eugenol (starting material)

-

Palladium on charcoal (Pd/C, 5-10%) or Palladium on Y-zeolite (Pd/Y) catalyst

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (for Pd/Y):

-

Add 5g of Y-zeolite to 50 mL of methanol containing the desired amount of palladium salt (e.g., palladium(II) chloride).

-

Shake the suspension at room temperature for 24 hours to allow for ion exchange/impregnation.

-

Dry the impregnated zeolite in an oven at 70°C.

-

Calcinate the dried material at 500°C for 5 hours.

-

Activate the catalyst by oxidation at 350°C for 3 hours, followed by reduction under a hydrogen flow at 350°C for 3 hours.[8]

-

-

Hydrogenation Reaction:

-

Place the starting material, eugenol (e.g., 5 g), and the catalyst (e.g., 6% w/w of Pd/Y catalyst) into a high-pressure reactor vessel.[8]

-

Add a suitable solvent, such as methanol or ethanol, to dissolve the eugenol.

-

Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

-

Heat the reactor to the target temperature (e.g., 245-250°C) while stirring or shaking to ensure proper mixing.[8]

-

Maintain the reaction under these conditions for a set duration (e.g., 3 hours), monitoring hydrogen uptake to gauge reaction progress.[8]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Dilute the reaction mixture with additional solvent and filter it through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of fresh solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation if necessary.

-

-

Analysis:

-

Confirm the structure and purity of the final product, this compound, using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol for Carbonic Anhydrase Inhibition Assay

Dihydroeugenol has been identified as an inhibitor of human carbonic anhydrase (CA) isoenzymes.[3][14] The following is a generalized colorimetric protocol to screen for CA inhibitory activity, based on the esterase activity of the enzyme.

Objective: To determine the inhibitory effect of Dihydroeugenol on the enzymatic activity of carbonic anhydrase.

Principle: The assay utilizes the esterase activity of CA on a specific substrate, which releases a chromogenic product (e.g., p-nitrophenol), quantifiable by absorbance at 405 nm. An inhibitor will reduce the rate of product formation.

Materials:

-

Carbonic Anhydrase (human, specific isoenzyme e.g., CA-II)

-

Assay Buffer (e.g., Tris-SO₄ buffer)

-

CA Substrate (e.g., p-Nitrophenyl Acetate)

-

Dihydroeugenol (Test Inhibitor)

-

Acetazolamide (Positive Control Inhibitor)

-

Solvent for inhibitors (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Dihydroeugenol in DMSO. Create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of Acetazolamide in DMSO for the positive control.

-

Reconstitute the lyophilized CA enzyme in the assay buffer to the desired concentration.

-

Prepare the CA substrate solution in an appropriate solvent (e.g., ethanol or acetonitrile) shortly before use.

-

-

Assay Protocol:

-

Design the plate layout: include wells for a negative control (enzyme + substrate, no inhibitor), positive control (enzyme + substrate + Acetazolamide), test inhibitor (enzyme + substrate + Dihydroeugenol at various concentrations), and a background control (substrate only, no enzyme).

-

To each well, add the appropriate volume of Assay Buffer.

-

Add 1-2 µL of the diluted test inhibitor (Dihydroeugenol) or control inhibitor (Acetazolamide) to the respective wells. For the negative control, add the same volume of solvent (DMSO).

-

Add the CA enzyme solution to all wells except the background control.

-

Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the CA substrate to all wells.

-

-

Measurement and Data Analysis:

-

Immediately begin measuring the absorbance at 405 nm in kinetic mode at a set temperature (e.g., 25°C) for 10-30 minutes, taking readings every 30-60 seconds.

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background reading from all other readings.

-

Determine the percent inhibition for each concentration of Dihydroeugenol using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 2-Methoxy-4-propylphenol_TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]

- 6. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]

- 10. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. research-portal.uu.nl [research-portal.uu.nl]

A Comprehensive Technical Guide to the Biological Activities of 2-Methoxy-4-propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound belonging to the guaiacol family. It is a derivative of eugenol, a well-known bioactive molecule. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its therapeutic potential. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Core Biological Activities

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. These properties are attributed to its chemical structure, particularly the presence of a hydroxyl group on the phenolic ring, which plays a crucial role in its reactivity.

Anti-inflammatory Activity

This compound and its vinyl analog have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action:

The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This inhibition is achieved by targeting upstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

-

NF-κB Pathway: 2-Methoxy-4-vinylphenol has been shown to inhibit the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of its inhibitory protein, IκBα.[1] This action suppresses the transcription of various pro-inflammatory genes.

-

MAPK Pathway: The compound also attenuates the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, which are critical for the expression of inflammatory mediators.[1]

-

Nrf2/HO-1 Pathway: Furthermore, it can activate the Nrf2/ARE pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties that contributes to the inhibition of iNOS.[2]

Quantitative Data on Anti-inflammatory Activity:

While specific IC50 values for this compound are not extensively reported, studies on the closely related 2-Methoxy-4-vinylphenol demonstrate a dose-dependent inhibition of inflammatory markers.

| Compound | Assay | Cell Line | Effect | Reference |

| 2-Methoxy-4-vinylphenol | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | [1][2] |

| 2-Methoxy-4-vinylphenol | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Dose-dependent inhibition | [1] |

| 2-Methoxy-4-vinylphenol | iNOS Expression | RAW 264.7 | Dose-dependent inhibition | [1][2] |

| 2-Methoxy-4-vinylphenol | COX-2 Expression | RAW 264.7 | Dose-dependent inhibition | [1] |

Signaling Pathway Diagrams:

Caption: Inhibition of the NF-κB signaling pathway by 2-Methoxy-4-vinylphenol.

Caption: Inhibition of the MAPK signaling pathway by 2-Methoxy-4-vinylphenol.

Antioxidant Activity

This compound possesses notable antioxidant properties, primarily due to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals.

Quantitative Data on Antioxidant Activity:

Specific IC50 values for this compound in DPPH and ABTS assays are not consistently available in the literature. However, a study on whey protein isolate films incorporated with dihydroeugenol showed significant antioxidant activity.

| Compound/Material | Assay | Result | Reference |

| Dihydroeugenol in WPI film | DPPH radical scavenging | 39.79% ± 8.05% inhibition | [3] |

| Dihydroeugenol glycoside in WPI film | DPPH radical scavenging | 43.42% ± 6.82% inhibition | [3] |

Anticancer Activity

Research has indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The anticancer activity is mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration. Derivatives of dihydroeugenol have been shown to target key signaling molecules involved in cancer progression, such as FAK, AKT, and STAT3.[4]

Quantitative Data on Anticancer Activity:

The following table summarizes the cytotoxic activity of a dihydroeugenol-chalcone hybrid against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Dihydroeugenol-chalcone hybrid 7 | HepG2 (Liver Cancer) | 4.2 | [5] |

| Dihydroeugenol-chalcone hybrid 7 | TOV-21G (Ovarian Cancer) | 7.2 | [5] |

Signaling Pathway Diagram:

Caption: Anticancer mechanism of this compound derivatives.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties against a range of microorganisms.[6]

Quantitative Data on Antimicrobial Activity:

A study on whey protein isolate films incorporated with dihydroeugenol demonstrated inhibitory activity against several foodborne pathogens.

| Compound/Material | Microorganism | Zone of Inhibition (mm) | Reference |

| Dihydroeugenol in WPI film | Escherichia coli | 7.5 | [3] |

| Dihydroeugenol in WPI film | Salmonella Typhimurium | 8.5 | [3] |

| Dihydroeugenol in WPI film | Staphylococcus aureus | 15.0 | [3] |

| Dihydroeugenol in WPI film | Listeria monocytogenes | 16.0 | [3] |

| Dihydroeugenol glycoside in WPI film | Escherichia coli | 11.5 | [3] |

| Dihydroeugenol glycoside in WPI film | Salmonella Typhimurium | 12.0 | [3] |

| Dihydroeugenol glycoside in WPI film | Staphylococcus aureus | 23.0 | [3] |

| Dihydroeugenol glycoside in WPI film | Listeria monocytogenes | 22.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation, except for the control group.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., p-p65, IκBα, p-p38, p-ERK, p-JNK).

Procedure:

-

Culture and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising bioactive compound with a diverse pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial activities warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize its therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Characterization of antimicrobial and antioxidant performance of dihydroeugenol and its glycoside incorporated into whey protein isolate films [frontiersin.org]

- 4. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a new dihydroeugenol-chalcone hybrid with cytotoxic and anti-migratory potential: A dual-action hit for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Potential Therapeutic Applications of 2-Methoxy-4-propylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a phenolic compound with a growing body of evidence supporting its potential for various therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Introduction

This compound (dihydroeugenol) is a naturally occurring phenolic compound found in various plants and is structurally related to eugenol. It is recognized for its pleasant aroma and is utilized in the flavor and fragrance industry[1]. Beyond its sensory properties, emerging research has highlighted its potential as a bioactive agent with a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities. This guide synthesizes the available scientific literature to provide a detailed examination of these therapeutic potentials.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| CAS Number | 2785-87-7 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 125-126 °C at 14 mmHg | |

| Density | 1.038 g/mL at 25 °C | |

| Synonyms | Dihydroeugenol, 4-Propylguaiacol | [2] |

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties. The primary mechanisms involve the modulation of key inflammatory signaling pathways.

3.1.1. Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the related compound 2-methoxy-4-vinylphenol (2M4VP) have shown that it dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3]. The underlying mechanism for this is the potent inhibition of the translocation of the NF-κB p65 subunit into the nucleus, which is a critical step in the activation of pro-inflammatory gene transcription. This inhibition is a result of preventing the phosphorylation and subsequent degradation of IκBα[3].

Furthermore, 2M4VP has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are also crucial for the inflammatory response[3].

References

2-Methoxy-4-propylphenol: A Volatile Phenolic Compound Analyzed

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is an organic compound that is unequivocally classified as a volatile phenolic compound.[1] Its chemical structure, characterized by a hydroxyl group and a methoxy group attached to a benzene ring, places it within the family of methoxyphenols and more broadly, phenolic compounds.[2][3] The term "volatile" refers to its tendency to vaporize, a property indicated by its use as a flavoring and fragrance agent and its physicochemical characteristics.[4][5] This compound is found naturally in various sources, including brandy, mushrooms, fish, tea, and whiskey, and is also synthesized for commercial use.[1][6] Its sensory properties, described as spicy, sweet, and reminiscent of cloves, are a direct consequence of its volatility, allowing it to be perceived by olfactory receptors.[5][7]

This technical guide provides a comprehensive overview of the properties of this compound, with a focus on its volatility. It includes a compilation of its physicochemical data, a detailed experimental protocol for the analysis of its volatility, and graphical representations of key concepts and workflows.

Physicochemical Properties and Volatility

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [4][8] |

| Molecular Weight | 166.22 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 239-241 °C (at 760 mmHg) | [4] |

| 125-126 °C (at 14 mmHg) | [1] | |

| 250 °C | [7] | |

| Refractive Index | n20/D 1.521 - 1.525 | [4] |

| Density | 1.038 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in water; soluble in fat and miscible in ethanol. | [7] |

| CAS Number | 2785-87-7 | [2] |

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A lower boiling point at a given pressure generally indicates higher volatility. The provided data shows that this compound has a boiling point of 239-241 °C at atmospheric pressure, and this is significantly reduced to 125-126 °C at a reduced pressure of 14 mmHg.[1][4] This substantial decrease in boiling point with reduced pressure is characteristic of volatile organic compounds.

Logical Relationship of this compound's Properties

Caption: Logical diagram illustrating the relationship between the chemical structure of this compound and its classification and application.

Experimental Determination of Volatility

The volatility of phenolic compounds like this compound is commonly determined using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile compounds from a sample matrix.

Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols

This protocol is a synthesized example based on common practices for the analysis of volatile phenols in complex matrices such as wine.[9][10][11]

1. Sample Preparation:

-

Aliquots of the sample (e.g., 10 mL of wine) are placed into 20 mL headspace vials.[10]

-

To enhance the volatility of the analytes, a salt (e.g., 2 g of NaCl) can be added to the vial.

-

An internal standard (e.g., anisole-d8) is added to each sample for quantification.

2. HS-SPME Procedure:

-

The vial is sealed with a PTFE-faced silicone septum.

-

The sample is incubated at a controlled temperature (e.g., 35-40 °C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[11]

-

An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile phenols.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed analytes are thermally desorbed.[9]

-

Chromatographic Separation: The desorbed compounds are separated on a capillary column (e.g., a polar J&W DB-FFAP or HP Innowax column).[9][10] The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: start at 40°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 5 min, then ramp to 250°C at 10°C/min and hold for 10 min.[11]

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS detector is typically operated in electron ionization (EI) mode.[9] For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity for the target volatile phenols.[11]

4. Data Analysis:

-

The volatile phenols are identified by comparing their mass spectra and retention times with those of authentic standards.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Volatility Analysis

Caption: Workflow for the determination of volatile phenols using HS-SPME-GC-MS.

Sensory Perception and Volatility

The sensory characteristics of a compound, particularly its aroma, are intrinsically linked to its volatility. For a compound to be perceived by the olfactory system, it must be sufficiently volatile to enter the headspace above a substance and be inhaled. This compound is described as having a warm, spicy, sweet, and slightly floral-balsamic odor, reminiscent of cloves.[5] This distinct aroma profile is a key reason for its use as a flavor and fragrance ingredient. The sensory threshold of a compound, the lowest concentration at which it can be detected by the human senses, is also related to its volatility and molecular properties.

Conclusion

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB008859) - FooDB [foodb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Food safety and quality: details [fao.org]

- 8. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

2-Methoxy-4-propylphenol: A Comprehensive Technical Guide for Food Scientists and Researchers

An In-depth Exploration of a Key Flavoring Agent in Food Science

Abstract

2-Methoxy-4-propylphenol, also known as dihydroeugenol or 4-propylguaiacol, is a phenolic compound of significant interest in the fields of food science, flavor chemistry, and sensory perception. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and synthesis. It delves into its role as a flavoring agent, detailing its sensory characteristics and regulatory status. Furthermore, this document outlines detailed experimental protocols for its synthesis, extraction from food matrices, and sensory evaluation. It also explores its stability under various conditions, potential metabolic pathways, and interactions with sensory receptors, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a volatile phenolic compound that contributes to the characteristic aroma and flavor profiles of a wide range of food products.[1][2][3][4][5][6][7][8][9][10][11][12] Its warm, spicy, sweet, and slightly floral-balsamic odor profile makes it a valuable ingredient in the flavor and fragrance industry.[9][13] This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a structured and accessible format for technical audiences.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[12] Its chemical structure consists of a benzene ring substituted with a methoxy group, a hydroxyl group, and a propyl group. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 4-Propylguaiacol, Dihydroeugenol | [4][6][7][9][11][12][13] |

| CAS Number | 2785-87-7 | [4][6][7][9][11][12][13] |

| Molecular Formula | C₁₀H₁₄O₂ | [4][6][7][9][11][12][13] |

| Molecular Weight | 166.22 g/mol | [4][6][7][9][11][12][13] |

| Appearance | Colorless liquid | [12] |

| Boiling Point | 239 - 241 °C | [12] |

| Refractive Index (n20/D) | 1.521 - 1.525 | [12] |

| Solubility | Slightly soluble in water; soluble in fat and ethanol | [9] |

Natural Occurrence and Use as a Flavoring Agent

Natural Occurrence

This compound occurs naturally in a variety of food products, often as a result of aging, fermentation, or smoking processes.[1][2][3][4][5][6][7][8][9][10][11][12] It has been identified in:

-

Smoked Products: Liquid smoke and smoked meats[8]

-

Other Foods and Beverages: Fish, pork, tea, and mushrooms[1][4][5][6][8]

Sensory Characteristics and Flavor Profile

Regulatory Status

This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3598 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 717.[9][11] The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[11]

Quantitative Data in Food Products

Quantitative data on the concentration of this compound in various foodstuffs is limited. The available data is summarized in Table 2.

Table 2: Reported Concentrations of this compound in Food Products

| Food Product | Concentration | Reference |

| Liquid Smoke | 347.3 µg/g | [5] |

| Smoked Kassler (Hot Smoked) | Present in higher concentrations | [8] |

| Cold Smoked Meat Products | Not a predominant phenol | [8] |

| Aged Rums | Present | [14] |

| Whiskey | Present | [6][16][17] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Eugenol

This protocol describes the synthesis of this compound by the catalytic hydrogenation of eugenol.

-

Eugenol

-

Palladium on activated carbon (Pd/C) catalyst (e.g., 10%)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

-

In a high-pressure reactor, dissolve eugenol in ethanol.

-

Add the Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight of the eugenol.

-

Seal the reactor and purge it with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

-

Heat the mixture to the desired reaction temperature (e.g., 50-80 °C) while stirring.

-

Maintain the reaction under these conditions for a set period (e.g., 2-6 hours), monitoring the hydrogen uptake to determine the reaction's progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the ethanol solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Extraction of this compound from Alcoholic Beverages using SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of this compound from wine or spirits using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20][21][22]

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and septa

-

Wine or spirit sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., deuterated 4-propylguaiacol)

-

GC-MS system

-

Pipette a known volume (e.g., 10 mL) of the beverage sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add a saturating amount of NaCl (e.g., 2-3 g) to the vial to increase the volatility of the analytes.

-

Seal the vial with the screw cap and septum.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

-

Retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector at a high temperature (e.g., 250 °C) for a few minutes.

-

Run the GC-MS analysis using an appropriate temperature program and mass spectrometer settings to separate and identify this compound.

Sensory Evaluation: Triangle Test for Difference

This protocol, based on ISO 4120, is designed to determine if a perceptible sensory difference exists between two samples, for instance, a standard product and one with added this compound.[2][18][23]

-

Two product samples (A and B, where B contains the added flavorant)

-

Identical, odor-free tasting glasses

-

Random three-digit codes

-

Water for palate cleansing

-

A panel of at least 24-30 trained or consumer panelists

-

A controlled sensory evaluation environment

-

Prepare the two samples, A (control) and B (test).

-

For each panelist, present three coded samples in a randomized order. Two of the samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

-

Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

-

Record the responses.

-

Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Stability, Metabolism, and Signaling Pathways

Stability

Phenolic compounds, including this compound, are generally more stable in acidic conditions.[18] Thermal stability is a critical factor in food processing. While many phenolic compounds are relatively stable at temperatures up to 100-150 °C, degradation can occur at higher temperatures, leading to a loss of flavor and potential formation of other compounds.[18] The stability is also influenced by the food matrix, presence of oxygen, and light exposure.

Metabolism

The metabolism of this compound in humans has not been extensively studied. However, based on the metabolism of similar guaiacol derivatives, it is likely to undergo Phase I and Phase II biotransformation reactions in the liver.[20][24][25] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, may involve O-demethylation or hydroxylation of the propyl side chain. Phase II reactions would then involve conjugation of the phenolic hydroxyl group or any newly formed hydroxyl groups with glucuronic acid or sulfate to form more water-soluble metabolites that can be excreted.

Interaction with Sensory Receptors

The sensory perception of this compound is initiated by its interaction with receptors in the oral and nasal cavities. The spicy and warm sensations it elicits suggest a potential interaction with transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are known to be activated by various food-derived compounds and contribute to chemesthetic sensations.[7][11][26][27][28][29][30][31][32][33] The bitter component of its flavor profile suggests a possible interaction with the TAS2R family of bitter taste receptors.[22][34][35][36][37][38] Molecular docking studies with other phenolic compounds have shown interactions with various TAS2Rs, and it is plausible that this compound also binds to one or more of these receptors.

Conclusion

This compound is a multifaceted flavoring agent with a significant impact on the sensory properties of a diverse range of food products. This technical guide has provided a detailed overview of its chemical nature, occurrence, and applications in food science. The outlined experimental protocols offer a practical framework for its synthesis, analysis, and sensory evaluation. While there are still gaps in the quantitative data regarding its concentration in various foods and specific sensory thresholds, the information presented here serves as a solid foundation for further research and application. A deeper understanding of its metabolism and interaction with sensory receptors will be crucial for optimizing its use and exploring its potential physiological effects.

References

- 1. Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodresearchlab.com [foodresearchlab.com]

- 3. oyc.co.jp [oyc.co.jp]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. researchgate.net [researchgate.net]

- 6. theanalyticalscientist.com [theanalyticalscientist.com]

- 7. Food safety and quality: details [fao.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. dihydroeugenol, 2785-87-7 [thegoodscentscompany.com]

- 14. academicjournals.org [academicjournals.org]

- 15. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Enhancement of Functional and Flavor Attributes of Soy Protein Isolate–Chitosan Coacervates via Ultrasonic Processing | MDPI [mdpi.com]

- 23. ISO 4120:2004 Sensory analysis — Methodology — Triangle test [kssn.net]

- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 25. researchgate.net [researchgate.net]

- 26. 2-メトキシ-4-プロピルフェノール ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 27. env.go.jp [env.go.jp]

- 28. Functional Analysis of TRPA1, TRPM3, and TRPV1 Channels in Human Dermal Arteries and Their Role in Vascular Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 31. Characterization of human TRPA1 and TRPV1 channels in response to naturally occurring defensive compounds [dash.harvard.edu]

- 32. V2A2lidating TRP channel heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Interaction between TRPA1 and TRPV1: synergy on pulmonary sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 34. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 35. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Coarse-Grained/Molecular Mechanics of the TAS2R38 Bitter Taste Receptor: Experimentally-Validated Detailed Structural Prediction of Agonist Binding | PLOS One [journals.plos.org]

- 37. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 38. researchgate.net [researchgate.net]

The Role of 2-Methoxy-4-propylphenol as a Fragrance Ingredient: A Technical Guide